2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c28-19-22(27(33)29-23-5-7-24(8-6-23)31-9-13-34-14-10-31)18-21-17-20-3-1-2-4-25(20)30-26(21)32-11-15-35-16-12-32/h1-8,17-18H,9-16H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFFMVKZIENTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the morpholine rings: This step might involve nucleophilic substitution reactions where morpholine is introduced to the aromatic rings.
Formation of the cyano group: This can be done through a nucleophilic addition of cyanide to an appropriate precursor.
Final coupling: The final step would involve coupling the quinoline and phenyl rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution might involve reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with morpholine and quinoline moieties can interact with enzymes or receptors, modulating their activity. The cyano group might also play a role in binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyanoacrylamide derivatives, which are frequently explored for their electronic properties and biological activity. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights:
Structural Diversity: The target compound’s dual morpholinyl groups contrast with halogenated (Cl, F) or alkylated (isobutyl) substituents in analogs. Morpholine enhances solubility, whereas halogens or alkyl chains increase lipophilicity, affecting membrane permeability and target engagement .
Synthetic Efficiency: Compounds like 30a and 30b () are synthesized via Knoevenagel condensation with yields ~69–70%, suggesting similar pathways for the target compound.
Spectroscopic Characterization: The target compound’s ¹H NMR would display distinct aromatic protons from the quinolinyl group (~8.0–9.0 ppm) and morpholine methylene signals (~3.5–4.0 ppm), differing from thiophene-derived analogs (e.g., 30a: δ 7.5–8.0 ppm for thiophene protons) .
Biological Implications :
- Morpholine groups are associated with kinase inhibition (e.g., PI3K/mTOR pathways), while halogenated analogs () may exhibit stronger cytotoxicity but higher metabolic instability. The target compound’s dual morpholinyl design could balance potency and pharmacokinetics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to achieve high-purity yields of this compound?
- Methodology :
- Step 1 : Employ condensation reactions between morpholine-substituted aniline and quinoline derivatives under mild acidic or basic conditions. Use cyanoacetic acid as a coupling agent, similar to protocols for analogous enamide synthesis .
- Step 2 : Optimize reaction parameters (e.g., temperature: 60–80°C, time: 12–24 hours) to balance yield and purity.
- Step 3 : Purify via silica gel column chromatography (gradient elution: 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Reaction Temp | 60–80°C |
| Reaction Time | 12–24 h |
| Purity Post-Purification | ≥95% |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- 1H/13C NMR : Assign peaks using δ values for morpholine (δ ~3.3–3.5 ppm for N-CH₂ groups) and quinoline protons (δ ~7.5–8.5 ppm). Confirm cyano group absence in NMR to rule out hydrolysis .
- Mass Spectrometry (ESI/APCI+) : Validate molecular weight (e.g., [M+H]+ and [M+Na]+ adducts) .
- X-ray Crystallography : Use SHELXL for structure refinement to resolve stereochemical ambiguities. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and binding interactions?
- Methodology :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra for validation .
- Step 2 : Conduct molecular docking (AutoDock/Vina) to assess interactions with biological targets (e.g., kinases). Use PyMOL for visualization .
- Example Output :
| Property | Calculated Value |
|---|---|
| HOMO (eV) | -5.2 |
| LUMO (eV) | -1.8 |
| ΔE (eV) | 3.4 |
Q. How can structural contradictions between NMR and crystallographic data be resolved?
- Methodology :
- Scenario : Discrepancies in morpholine ring conformation (NMR suggests flexibility; X-ray shows planar geometry).
- Analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity in crystallographic data . Use variable-temperature NMR to detect dynamic effects (e.g., ring flipping) .
- Resolution : Refine X-ray data with SHELXL, incorporating anisotropic displacement parameters for heavy atoms .
Q. What experimental design strategies optimize structure-activity relationship (SAR) studies?
- Methodology :
- Factorial Design : Vary substituents on morpholine/quinoline rings (e.g., electron-withdrawing groups) to modulate bioactivity. Use split-plot designs to manage multiple variables efficiently .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity (e.g., IC₅₀ values).
Data Contradiction Analysis
Q. How to address inconsistent biological activity across assay platforms?
- Methodology :
- Step 1 : Validate assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid false negatives).
- Step 2 : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Step 3 : Use molecular dynamics simulations (GROMACS) to assess target flexibility in different environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
